molecular formula C10H13NO B14379281 Ethanone, 1-(2,5-dimethylphenyl)-, oxime CAS No. 88166-78-3

Ethanone, 1-(2,5-dimethylphenyl)-, oxime

Cat. No.: B14379281
CAS No.: 88166-78-3
M. Wt: 163.22 g/mol
InChI Key: KDLGEBUJVZKLMM-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,5-dimethylphenyl)-, oxime: is an organic compound with the molecular formula C10H12O. It is also known as 2,5-Dimethylacetophenone oxime. This compound is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon of the acetophenone structure. The presence of the oxime group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,5-dimethylphenyl)-, oxime typically involves the reaction of 2,5-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes hydrolysis to yield the oxime.

Reaction Scheme: [ \text{2,5-Dimethylacetophenone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} ]

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,5-dimethylphenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium bor

Properties

CAS No.

88166-78-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)9(3)11-12/h4-6,12H,1-3H3

InChI Key

KDLGEBUJVZKLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=NO)C

Origin of Product

United States

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